molecular formula C9H11NO3 B105796 (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid CAS No. 109120-55-0

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B105796
CAS No.: 109120-55-0
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-SFYZADRCSA-N
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Description

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative

Scientific Research Applications

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and protein structure.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, the use of chiral catalysts in the hydrogenation of α-keto acids can yield the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of specific microbial strains that can produce the compound in large quantities. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of α-keto acids

    Reduction: Formation of α-hydroxy acids

    Substitution: Formation of N-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-amino-3-hydroxy-3-methylpropanoic acid
  • (2R,3S)-2-amino-3-hydroxy-3-ethylpropanoic acid
  • (2R,3S)-2-amino-3-hydroxy-3-isopropylpropanoic acid

Uniqueness

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s hydrophobicity and can participate in π-π interactions, making it valuable in the design of drugs and other bioactive molecules.

Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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